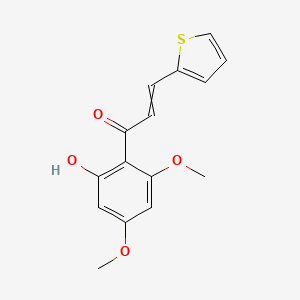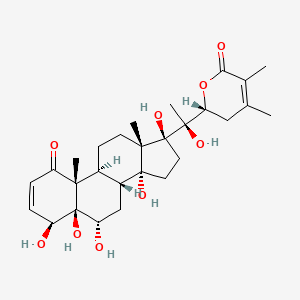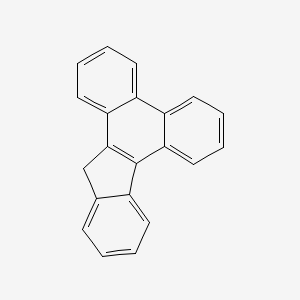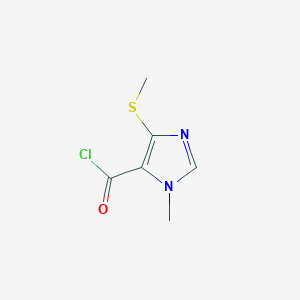
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methyl group, a methylsulfanyl group, and a carbonyl chloride group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the imidazole with methylthiol (CH3SH) in the presence of a suitable catalyst.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine (Et3N) and solvents like dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA); conditions include the use of solvents like acetonitrile (CH3CN).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4); conditions include the use of solvents like tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The methylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(methylsulfonyl)-1H-imidazole-5-carbonyl chloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Methyl-4-(methylthio)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. The combination of the methylsulfanyl group and the imidazole ring enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
73187-14-1 |
|---|---|
Fórmula molecular |
C6H7ClN2OS |
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
3-methyl-5-methylsulfanylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-3-8-6(11-2)4(9)5(7)10/h3H,1-2H3 |
Clave InChI |
HYGHQBKNCKYDTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1C(=O)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




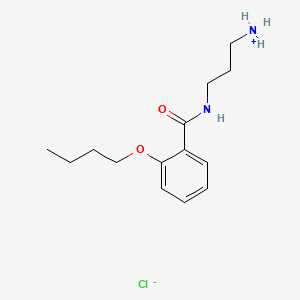
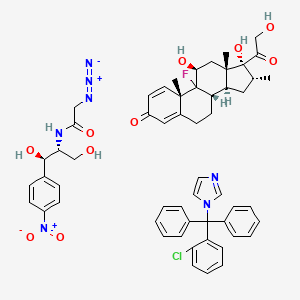
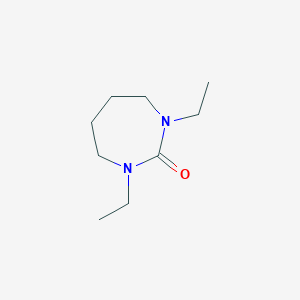
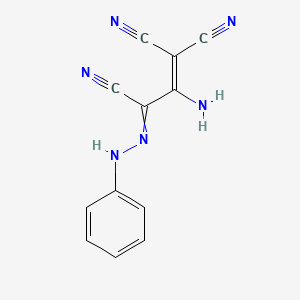
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
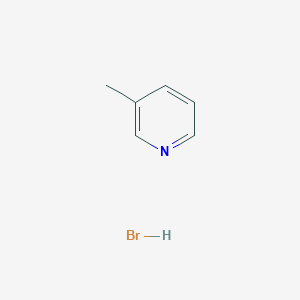
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
